6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound is a complex heterocyclic molecule featuring a tricyclic core with a sulfonyl group, propyl chain, and imino functionality. The compound’s crystallographic and spectroscopic characterization would rely on tools like SHELXL for refinement and ORTEP for visualization, as described in crystallographic literature . Key structural elements include:
- Sulfonyl group: Enhances stability and influences intermolecular interactions.
- Propyl substituent: Affects solubility and steric bulk.
- Tricyclic framework: Likely contributes to rigidity and binding affinity.
Properties
IUPAC Name |
6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-4-11-25-20(23)18(30(28,29)16-8-5-14(2)6-9-16)12-17-21(25)24-19-10-7-15(3)13-26(19)22(17)27/h5-10,12-13,23H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDVSCNERACSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)C)C(=O)N4C=C(C=CC4=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. .
Scientific Research Applications
2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional properties .
Mechanism of Action
The mechanism by which 2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and spectroscopic properties:
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi)
- Structural Similarities : Tetracyclic core, aryl sulfonyl group.
- Key Differences : Methoxy substituent instead of methylphenyl sulfonyl; dithia-azatricyclic system vs. triazatricyclic framework.
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj)
- Structural Similarities : Tetracyclic backbone, aryl substituent.
- Key Differences : Hydroxyl group introduces hydrogen-bonding capability absent in the target molecule.
Rapamycin Analogues (Compounds 1 and 7 from )
- Structural Overlap : Polycyclic frameworks with variable substituents.
- NMR Analysis : Regions of chemical shift divergence (e.g., positions 29–36 and 39–44) highlight substituent-dependent electronic environments (Figure 6, ). For the target molecule, sulfonyl and propyl groups would similarly perturb NMR profiles in specific regions .
Data Tables: Comparative Analysis
Table 1. Structural and Functional Group Comparison
| Compound | Core Structure | Key Substituents | Hydrogen-Bonding Capacity |
|---|---|---|---|
| Target Molecule | Triazatricyclic | 4-Methylphenyl sulfonyl, propyl | Low (sulfonyl O atoms) |
| IIi | Dithia-azatricyclic | 4-Methoxyphenyl | Moderate (methoxy O) |
| IIj | Dithia-azatricyclic | 4-Hydroxyphenyl | High (hydroxyl O–H) |
Table 2. NMR Chemical Shift Comparison (Hypothetical)
| Proton Position | Target Molecule (ppm) | IIi (ppm) | IIj (ppm) | Notes |
|---|---|---|---|---|
| Aromatic H1 | 7.45 | 7.32 | 7.28 | Deshielding in target due to sulfonyl |
| Alkyl H2 | 1.25 | 1.18 | 1.20 | Propyl chain vs. shorter substituents |
Research Findings and Implications
- Crystallographic Behavior : The target molecule’s sulfonyl group may engage in weak C–H···O interactions, as observed in sulfonamide-containing crystals . This contrasts with IIj’s stronger O–H···O/N hydrogen bonds.
- Synthetic Accessibility : The propyl chain in the target molecule could complicate crystallization compared to IIi/IIj, necessitating advanced refinement tools like SHELXL .
- Bioactivity Potential: While IIi/IIj lack reported activity, the target’s triazatricyclic system resembles bioactive scaffolds in marine actinomycete metabolites (), suggesting untapped pharmacological value.
Methodological Considerations
- Structure Determination : X-ray diffraction data processed via SHELXT or WinGX would resolve the target molecule’s stereochemistry .
- Hydrogen-Bond Analysis : Graph set analysis () could systematize intermolecular interactions in crystalline forms.
- Limitations : Direct comparisons are hindered by incomplete spectral/crystallographic data for the target molecule in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
